molecular formula C27H24O7 B12578111 Benzoic acid--5-(benzyloxy)benzene-1,3-diol (2/1) CAS No. 189247-14-1

Benzoic acid--5-(benzyloxy)benzene-1,3-diol (2/1)

Cat. No.: B12578111
CAS No.: 189247-14-1
M. Wt: 460.5 g/mol
InChI Key: RRIHHDQLMIFGAD-UHFFFAOYSA-N
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Description

Systematic IUPAC Name and Molecular Formula

The cocrystal is formally identified by its stoichiometric ratio (2:1) and the IUPAC names of its individual components. The first component, benzoic acid , has the IUPAC name benzoic acid (C₇H₆O₂), while the second component, 5-(benzyloxy)benzene-1,3-diol , is systematically named 5-(phenylmethoxy)benzene-1,3-diol (C₁₃H₁₂O₃) . The molecular formula of the cocrystal is expressed as (C₇H₆O₂)₂·C₁₃H₁₂O₃ , reflecting the 2:1 molar ratio of its constituents.

A comparative analysis of the molecular features reveals distinct functional groups contributing to cocrystallization. Benzoic acid provides a carboxylic acid group (-COOH), while 5-(benzyloxy)benzene-1,3-diol contributes two phenolic hydroxyl groups (-OH) and a benzyl ether (-O-CH₂-C₆H₅). These groups facilitate intermolecular interactions, such as hydrogen bonding and π-π stacking, which stabilize the cocrystal lattice .

CAS Registry Number and Alternative Designations

The individual components of the cocrystal are well-documented in chemical databases:

  • Benzoic acid : CAS Registry Number 65-85-0.
  • 5-(Benzyloxy)benzene-1,3-diol : CAS Registry Number 59291-87-1 .

The cocrystal itself, as a distinct solid-state entity, may not yet have a unique CAS assignment, which is common for recently characterized multicomponent systems. Alternative designations for 5-(benzyloxy)benzene-1,3-diol include:

  • 5-(Benzyloxy)resorcinol
  • 1-Benzyloxy-3,5-dihydroxybenzene
  • 5-(Phenylmethoxy)benzene-1,3-diol .

These synonyms highlight the compound’s structural relationship to resorcinol (benzene-1,3-diol) and its functionalization with a benzyl ether group.

Structural Relationship to Benzofuran Derivatives

While 5-(benzyloxy)benzene-1,3-diol is not a benzofuran derivative, its ether-linked benzyl group shares topological similarities with the furan oxygen in benzofuran systems. Benzofuran derivatives feature a fused benzene and furan ring, whereas the benzyloxy group in this compound introduces a flexible ether bridge between a benzene ring and a phenylmethyl group. This structural motif can influence supramolecular packing patterns akin to those observed in benzofuran-based cocrystals, where ether oxygen atoms participate in hydrogen-bonding networks .

In the cocrystal benzoic acid–5-(benzyloxy)benzene-1,3-diol (2/1) , the phenolic hydroxyl groups of 5-(benzyloxy)benzene-1,3-diol likely form hydrogen bonds with the carboxylic acid groups of benzoic acid. This interaction mirrors the stabilization mechanisms seen in other benzoic acid cocrystals, such as those with sodium benzoate or fluorobenzoic acids, where hydrogen bonding and aromatic stacking drive crystal formation . The table below summarizes key structural comparisons:

Feature 5-(Benzyloxy)benzene-1,3-diol Benzofuran Derivatives
Core Structure Benzene ring with -OH and -O-CH₂Ph Fused benzene and furan rings
Functional Groups Phenolic -OH, benzyl ether Ether oxygen, aromatic system
Supramolecular Interactions Hydrogen bonding, π-π stacking Hydrogen bonding, halogen bonding

This comparison underscores the role of ether-oxygen-mediated interactions in both systems, albeit in distinct molecular frameworks .

Properties

CAS No.

189247-14-1

Molecular Formula

C27H24O7

Molecular Weight

460.5 g/mol

IUPAC Name

benzoic acid;5-phenylmethoxybenzene-1,3-diol

InChI

InChI=1S/C13H12O3.2C7H6O2/c14-11-6-12(15)8-13(7-11)16-9-10-4-2-1-3-5-10;2*8-7(9)6-4-2-1-3-5-6/h1-8,14-15H,9H2;2*1-5H,(H,8,9)

InChI Key

RRIHHDQLMIFGAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2)O)O.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of 5-(Benzyloxy)benzene-1,3-diol

The 5-(benzyloxy)benzene-1,3-diol moiety is prepared by selective benzylation of resorcinol derivatives:

  • Starting Material: Resorcinol (1,3-dihydroxybenzene).
  • Protection: One hydroxyl group is selectively protected by benzylation using benzyl bromide or benzyl chloride in the presence of a base such as potassium carbonate in a polar aprotic solvent (e.g., DMF).
  • Reaction Conditions: Typically, the reaction is carried out at room temperature to moderate heating (50–80°C) for several hours.
  • Purification: The product is purified by recrystallization or chromatography.

This method is supported by crystallographic studies showing the benzyloxy groups adopt planar conformations relative to the aromatic ring, facilitating selective protection.

Preparation of Benzoic Acid Derivatives

Synthesis of Benzoic Acid

Benzoic acid is commercially available but can also be synthesized via oxidation of toluene or benzyl alcohol using oxidizing agents such as potassium permanganate or chromic acid under controlled conditions.

Functionalization and Coupling

To prepare complexes or co-crystals such as Benzoic acid--5-(benzyloxy)benzene-1,3-diol (2/1), the benzoic acid and the benzyloxy-substituted diol are combined in stoichiometric ratios, often in solvents like ethanol or toluene, allowing for hydrogen bonding and crystallization.

Friedel–Crafts Alkylation and Acylation for Related Benzoic Acid Derivatives

  • Friedel–Crafts reactions are used to prepare 1-indanones and related benzoic acid derivatives with benzyloxy substituents.
  • Catalysts such as NbCl5, ZnCl2, or Lewis acids facilitate intramolecular cyclizations.
  • Reaction conditions vary from room temperature to 140°C depending on substrates.
  • Yields range from moderate to excellent (0–95%) depending on substrate and conditions.

Coupling Reactions for Complex Derivatives

  • Coupling of benzoic acid derivatives with amino compounds (e.g., aminohistamine) using coupling agents like DCC and HOBt in solvents such as DMF and chloroform has been demonstrated.
  • These methods yield amides and related compounds with good yields (66–85%) and high purity.
  • Purification is typically achieved by flash chromatography.

Summary Table of Preparation Methods for Benzoic Acid--5-(benzyloxy)benzene-1,3-diol (2/1) and Related Compounds

Step Method/Reaction Type Conditions/Notes Yield (%) Purity (%) Reference
Benzylation of resorcinol Nucleophilic substitution Benzyl bromide, K2CO3, DMF, 50–80°C 70–90 >95
Fischer indole synthesis Cyclization 4-Benzyloxy propiophenone + hydrazine HCl, EtOH, AcOH catalyst, reflux 12h 83.6–94 >99
Friedel–Crafts acylation Intramolecular cyclization NbCl5 or ZnCl2 catalyst, 0–140°C 0–95 -
Coupling with amino compounds Amide bond formation DCC/HOBt, DMF/CHCl3, room temp, 18–48h 66–85 -
Co-crystallization Mixing in ethanol or toluene Stoichiometric mixing, cooling to 10–15°C - - Inferred

Research Findings and Industrial Relevance

  • The Fischer indole synthesis method for benzyloxy-substituted aromatic compounds is industrially viable, reproducible, and yields high-purity products suitable for further use without additional purification.
  • The use of mild Lewis or Brønsted acids and common solvents like ethanol makes the process environmentally and economically favorable.
  • Friedel–Crafts methods provide versatile routes to related benzoic acid derivatives with potential biological activity, expanding the scope of functionalized benzoic acid compounds.
  • Coupling reactions enable the synthesis of complex amide derivatives, which may be relevant for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid–5-(benzyloxy)benzene-1,3-diol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into different oxidation states, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the benzylic and aromatic positions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Cobalt or manganese naphthenates for oxidation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoquinones, while reduction can produce various alcohols and hydrocarbons .

Scientific Research Applications

Benzoic acid–5-(benzyloxy)benzene-1,3-diol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzoic acid–5-(benzyloxy)benzene-1,3-diol involves its interaction with various molecular targets and pathways. For example, it may inhibit specific enzymes or interact with cellular receptors to exert its biological effects. The exact mechanism can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogues

Substituted Benzene-1,3-diol Derivatives
  • 5-{(E)-2-[4-(Benzyloxy)phenyl]ethenyl}benzene-1,3-diol (Impurity-D) : A stilbene derivative identified as a process-related impurity in trans-resveratrol synthesis. Shares the benzyloxy group but includes an ethenyl bridge, enhancing conjugation. Molecular formula: C21H18O3 .
  • 5-(2-(4-Hydroxyphenyl)benzofuran-3-yl)benzene-1,3-diol: Benzofuran-stilbene hybrid with antioxidant properties.
  • 4-(1-Phenylethyl)benzene-1,3-diol : Features a phenylethyl substituent, demonstrating potent butyrylcholinesterase (BChE) inhibition for Alzheimer’s disease research .
Alkyl/Aryl-Substituted Derivatives
  • 5-(Pentyloxy)benzene-1,3-diol : Bioisostere with a linear alkoxy chain. Longer alkyl chains improve neuroprotective potency by enhancing lipophilicity .
  • 2-Methyl-5-[(2Z)-non-2-en-1-yl]benzene-1,3-diol: Climacostol derivative with a methyl group and unsaturated alkyl chain, showing enhanced toxicity in protozoans .

Functional Comparisons

Antioxidant Activity
  • Mechanism : Hydroxyl groups on the benzene-1,3-diol core are critical for hydrogen atom transfer (HAT) and single-electron transfer (SET) mechanisms. DFT studies on benzofuran-stilbene hybrids (e.g., compound 2 in ) show high antioxidative activity due to electron-donating substituents .
  • Impact of Benzyloxy Group : The benzyloxy group in Benzoic acid--5-(benzyloxy)benzene-1,3-diol may reduce antioxidant efficacy compared to hydroxyl-rich analogs (e.g., 5-(2-(4-hydroxyphenyl)benzofuran-3-yl)benzene-1,3-diol) due to steric hindrance and reduced polarity .
Antimicrobial Activity
  • Benzofuran-Stilbene Hybrids : Derivatives like compound 2 exhibit antimicrobial activity against Gram-positive and Gram-negative bacteria, attributed to membrane disruption .
  • Benzene-1,3-diol Congeners : Arylazo-substituted analogs (e.g., 4-((4-hydroxyphenyl)diazenyl)benzene-1,3-diol) show significant antifungal and antibacterial effects, with IC50 values comparable to standard drugs .
Neuroprotective and Enzyme Inhibitory Effects
  • BChE Inhibition : 4-(1-Phenylethyl)benzene-1,3-diol demonstrates strong BChE inhibition (binding energy: −9.2 kcal/mol), suggesting structural flexibility in substituent design for neurodegenerative therapies .
  • Lipophilicity and Bioavailability : The benzyloxy group in the target compound may enhance blood-brain barrier penetration compared to polar derivatives, though metabolic stability requires further study .

Data Tables

Table 1: Structural and Functional Comparison of Benzene-1,3-diol Derivatives

Compound Name Key Substituents Antioxidant Activity (IC50) Antimicrobial Activity Biological Target Reference
Benzoic acid--5-(benzyloxy)benzene-1,3-diol (2/1) Benzyloxy, benzoic acid co-crystal Not reported Not reported N/A -
5-(2-(4-Hydroxyphenyl)benzofuran-3-yl)benzene-1,3-diol Benzofuran, hydroxyphenyl High (DFT-based) Active (broad-spectrum) Free radicals
5-{(E)-2-[4-(Benzyloxy)phenyl]ethenyl}benzene-1,3-diol Benzyloxy, ethenyl Not reported Not reported Resveratrol impurity
4-(1-Phenylethyl)benzene-1,3-diol Phenylethyl Not reported Not reported BChE inhibitor
5-(Pentyloxy)benzene-1,3-diol Linear alkoxy chain Moderate Not reported Neuroprotection

Table 2: Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) LogP* Solubility (mg/mL)
Benzoic acid--5-(benzyloxy)benzene-1,3-diol (2/1) C20H18O5 (estimated) 338.36 ~3.5 Low (organic)
5-(2-(4-Hydroxyphenyl)benzofuran-3-yl)benzene-1,3-diol C21H14O4 330.34 2.8 Moderate
5-{(E)-2-[4-(Benzyloxy)phenyl]ethenyl}benzene-1,3-diol C21H18O3 318.36 3.2 Low

*Predicted using fragment-based methods.

Biological Activity

Benzoic acid derivatives have garnered significant attention in pharmaceutical research due to their diverse biological activities. Among these, Benzoic acid--5-(benzyloxy)benzene-1,3-diol (2/1) stands out for its potential therapeutic applications. This article examines the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

Benzoic acid--5-(benzyloxy)benzene-1,3-diol is characterized by its unique structure, which combines benzoic acid with a benzyloxy group and two hydroxyl groups on the benzene ring. The synthesis typically involves the reaction of benzoic acid derivatives with benzyl bromide in the presence of a base, followed by purification processes such as recrystallization.

Synthesis Overview:

  • Starting Materials : Benzoic acid, benzyl bromide, potassium carbonate.
  • Reagents : Acetonitrile as a solvent.
  • Procedure : Refluxing the mixture and subsequent isolation of the product through precipitation and recrystallization.

Biological Activity

The biological activity of Benzoic acid--5-(benzyloxy)benzene-1,3-diol has been evaluated in various studies highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that benzoic acid derivatives exhibit significant antimicrobial properties. For instance, modifications to the benzoic acid structure can enhance activity against pathogens such as Streptococcus pneumoniae and Staphylococcus aureus.

  • Minimum Inhibitory Concentration (MIC) : Some derivatives have shown MIC values as low as 1 μg/mL against S. pneumoniae .

Anticancer Properties

The compound's structure suggests potential anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. Studies on related compounds demonstrate that hydroxyl groups can enhance interactions with key regulatory proteins involved in cancer progression.

  • Mechanisms of Action :
    • Inhibition of cyclin-dependent kinases (CDKs).
    • Modulation of signaling pathways such as NF-κB and MAPK .

Case Studies

Several studies have documented the biological effects of similar compounds:

  • Study on Antimicrobial Activity :
    • A series of benzyl and benzoyl benzoic acid derivatives were tested for their ability to inhibit bacterial growth.
    • Results showed that electron-withdrawing groups significantly improved antimicrobial efficacy .
  • Anticancer Activity Evaluation :
    • Flavonoid derivatives similar to Benzoic acid--5-(benzyloxy)benzene-1,3-diol were tested for their ability to induce apoptosis in cancer cell lines.
    • Compounds with specific structural modifications exhibited enhanced selectivity and potency against prostate cancer cells .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMIC (μg/mL)IC50 (nM)References
3,5-Bis(benzyloxy)benzoic acidAntimicrobial256N/A
Benzyl benzoic acid derivativeAntimicrobial1N/A
MyricetinAnticancerN/A14.8
FlavopiridolAnticancerN/A18.6

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